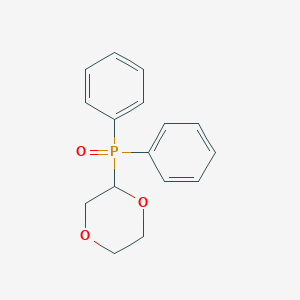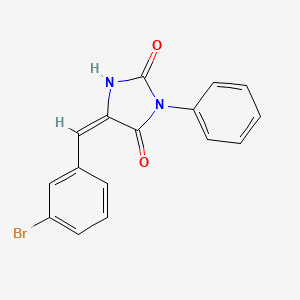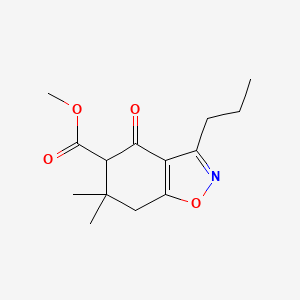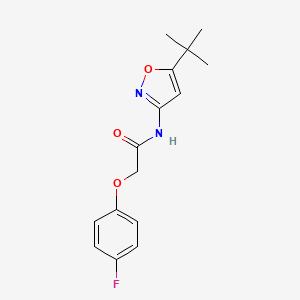
1,4-dioxan-2-yl(diphenyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dioxan-2-yl(diphenyl)phosphine oxide, also known as DPO, is a highly efficient and versatile photoinitiator that is widely used in the field of polymer chemistry. It has been extensively researched due to its unique properties and its ability to initiate polymerization reactions under mild conditions.
Mecanismo De Acción
The mechanism of action of 1,4-dioxan-2-yl(diphenyl)phosphine oxide involves the absorption of light energy by the this compound molecule, which leads to the formation of a highly reactive species known as a radical cation. The radical cation then initiates the polymerization reaction by abstracting a hydrogen atom from the monomer or initiator molecule. The resulting radical then reacts with another monomer or initiator molecule, leading to the formation of a polymer chain.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care as it is a toxic and irritant compound. It should be handled in a well-ventilated area with appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-dioxan-2-yl(diphenyl)phosphine oxide has several advantages as a photoinitiator, including its high efficiency, low toxicity, and ability to initiate polymerization reactions under mild conditions. However, it also has some limitations, such as its sensitivity to oxygen and its limited solubility in some solvents. These limitations can be overcome by optimizing the reaction conditions or by using alternative photoinitiators.
Direcciones Futuras
There are several future directions for the research and development of 1,4-dioxan-2-yl(diphenyl)phosphine oxide. One potential direction is the synthesis of new derivatives of this compound with improved properties such as increased solubility or sensitivity to different wavelengths of light. Another direction is the use of this compound in the synthesis of new functional materials such as biomaterials or electronic materials. Finally, the development of new methods for the synthesis of this compound or its derivatives could lead to more efficient and sustainable production processes.
Métodos De Síntesis
The synthesis of 1,4-dioxan-2-yl(diphenyl)phosphine oxide is a multi-step process that involves the reaction of diphenylphosphine oxide with 1,4-dioxane. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through column chromatography or recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
1,4-dioxan-2-yl(diphenyl)phosphine oxide has been widely used as a photoinitiator in various polymerization reactions such as radical polymerization, cationic polymerization, and ring-opening polymerization. It has also been used in the synthesis of functional polymers such as hydrogels, conductive polymers, and photovoltaic materials. This compound has been found to be highly efficient in initiating polymerization reactions under mild conditions, resulting in high-quality polymers with controlled molecular weight and narrow polydispersity.
Propiedades
IUPAC Name |
2-diphenylphosphoryl-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P/c17-20(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-18-11-12-19-16/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBKJIRJPFYMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4933507.png)
![methyl 6-methyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933512.png)
![4-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4933519.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4933522.png)
![2-methyl-5-[4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4933524.png)

![1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933538.png)

![N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933552.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B4933562.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4933568.png)

![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
